1-Methylphenazine chemical structure and properties
1-Methylphenazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylphenazine is a heterocyclic aromatic compound belonging to the phenazine family. This document provides a detailed overview of its chemical structure, physicochemical properties, spectroscopic data, and synthesis. It also explores the biological context of phenazines, particularly their role in microbial processes, which is essential for understanding the potential applications of 1-Methylphenazine in drug development and other scientific fields.
Chemical Structure and Properties
1-Methylphenazine is characterized by a core phenazine structure, which consists of two benzene rings fused to a pyrazine ring, with a methyl group substituted at the 1-position.
Chemical Structure:
Figure 1. 2D structure of 1-Methylphenazine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-methylphenazine[1] |
| CAS Number | 1016-59-7[1] |
| Molecular Formula | C₁₃H₁₀N₂[1][2] |
| Molecular Weight | 194.23 g/mol [1] |
| InChI | InChI=1S/C13H10N2/c1-9-5-4-8-12-13(9)15-11-7-3-2-6-10(11)14-12/h2-8H,1H3[1][2] |
| InChIKey | WBVSERCLMQZOBK-UHFFFAOYSA-N[1][2] |
| SMILES | CC1=CC=CC2=NC3=CC=CC=C3N=C12[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid at room temperature[2] | CymitQuimica |
| Solubility | Soluble in organic solvents[2] | CymitQuimica |
| Water Solubility | 0.7 µg/mL at pH 7.4 (experimental) | Burnham Center for Chemical Genomics via PubChem[1] |
| XLogP3-AA | 3 (computed) | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Methylphenazine.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 3: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | Data not available in search results | ||
| ¹³C NMR | Data not available in search results |
Note: While PubChem cites E. Breitmaier, U. Hollstein J. Org. Chem. 41, 2104 (1976) for ¹H and ¹³C NMR data, the specific chemical shifts were not found in the provided search results.[1]
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum for 1-Methylphenazine shows a prominent molecular ion peak.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 194.0 | 100.0 | [M]⁺ (Molecular Ion) |
| 193.0 | 27.4 | [M-H]⁺ |
| 195.0 | 14.6 | [M+H]⁺ (Isotopic peak) |
| 192.0 | 8.5 | [M-2H]⁺ |
| 168.0 | 3.3 | [M-C₂H₂]⁺ |
| 167.0 | 1.9 | [M-HCN]⁺ |
| 166.0 | 2.3 | [M-H-HCN]⁺ |
Source: ChemicalBook, MS-IW-3969[3]
Interpretation of Fragmentation: The mass spectrum is dominated by the molecular ion peak at m/z 194, indicating a stable aromatic system. The peak at m/z 193 is likely due to the loss of a hydrogen radical. The fragmentation pattern suggests the stability of the phenazine core.
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 5: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch (methyl group) |
| ~1620, 1580, 1490 | Aromatic C=C ring stretching |
| ~1450 | C-H bend (methyl group) |
| ~830, 750 | C-H out-of-plane bending (aromatic substitution) |
Interpretation based on general IR correlation tables and the spectrum provided by ChemicalBook.
Synthesis of 1-Methylphenazine
A common method for the synthesis of phenazine derivatives is the Wohl-Aue reaction. This reaction involves the condensation of an aromatic nitro compound with an aniline in the presence of a base.
Experimental Protocol: Wohl-Aue Synthesis of Phenazine (General Procedure)
While a specific protocol for 1-Methylphenazine was not found, a general procedure for the synthesis of the parent phenazine via the Wohl-Aue reaction is as follows. This can be adapted for the synthesis of 1-Methylphenazine by using appropriate substituted precursors (e.g., 2-nitrotoluene and aniline, or nitrobenzene and 3-methylaniline).
Materials:
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Nitrobenzene
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Aniline
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Potassium hydroxide (or other strong base)
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Solvent (e.g., toluene or excess aniline)
Procedure:
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A mixture of nitrobenzene and aniline is heated in the presence of powdered potassium hydroxide.
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The reaction mixture is typically refluxed for several hours.
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After cooling, the mixture is treated with water to remove the base and any water-soluble byproducts.
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The crude product is then isolated, often by steam distillation or extraction with an organic solvent.
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Purification is achieved through recrystallization or chromatography.
Wohl-Aue Synthesis Workflow
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for 1-Methylphenazine are not well-documented in the provided search results. However, the broader class of phenazines, which are produced by various bacteria, have well-established biological roles.
Biosynthesis of Phenazines
Phenazines are synthesized from the shikimic acid pathway, a key metabolic route in bacteria and plants for the production of aromatic amino acids.
Phenazine Biosynthesis Pathway
Role in Microbial Systems
Phenazines produced by bacteria, such as Pseudomonas aeruginosa, are known to be involved in:
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Quorum Sensing: Phenazines can act as signaling molecules that regulate gene expression in a cell-density-dependent manner, influencing bacterial communication and coordination.[4]
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Biofilm Formation: These compounds play a role in the formation and architecture of biofilms, which are communities of microorganisms attached to a surface.[4]
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Virulence: Some phenazines are virulence factors, contributing to the pathogenicity of certain bacteria.[4]
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Antimicrobial Activity: Phenazines exhibit broad-spectrum antimicrobial activity against other bacteria and fungi.
The study of 1-Methylphenazine could provide insights into more specific interactions and mechanisms within these processes, potentially leading to the development of new antimicrobial agents or compounds that modulate bacterial behavior.
Conclusion
1-Methylphenazine is a compound of interest with potential applications in materials science and medicinal chemistry. This guide has summarized its fundamental chemical and physical properties based on available data. While spectroscopic information is partially available, further research is needed to fully elucidate its NMR characteristics and to establish detailed, optimized synthesis protocols. The biological significance of phenazines in microbial systems provides a strong rationale for further investigation into the specific activities and mechanisms of action of 1-Methylphenazine, which could uncover novel therapeutic opportunities.
